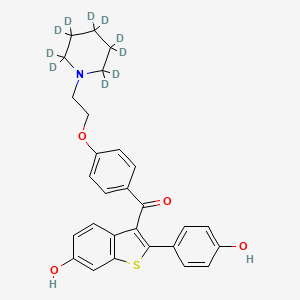

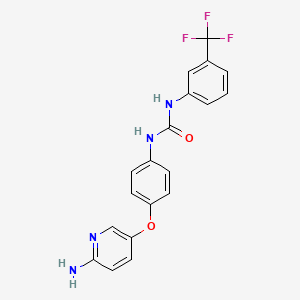

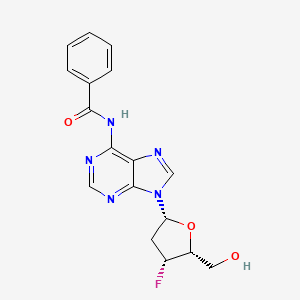

![molecular formula C22H29FN4O2 B12405902 N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EZM0414 is a novel small-molecule inhibitor that targets the enzymatic activity of SETD2, a lysine N-methyltransferase. SETD2 is the only known histone methyltransferase capable of catalyzing the trimethylation of lysine 36 on histone H3 (H3K36me3), a modification associated with active transcription and various other cellular processes . EZM0414 has shown promise in preclinical studies for its potential therapeutic applications in multiple myeloma and diffuse large B-cell lymphoma .

Preparation Methods

The synthesis of EZM0414 involves a conformational-design-driven approach to optimize the chemical series for clinical evaluation. The preparation includes the installation of piperazine analogues via reductive amination and subsequent chiral resolution . Further optimization of this chemical series led to the discovery of EZM0414, which exhibits good pharmacokinetic properties and robust pharmacodynamic activity in preclinical models .

Chemical Reactions Analysis

EZM0414 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in EZM0414.

Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacological properties.

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are derivatives of EZM0414 with modified functional groups .

Scientific Research Applications

EZM0414 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of SETD2 and its effects on histone methylation.

Biology: Investigated for its role in modulating gene expression through the inhibition of H3K36me3.

Mechanism of Action

EZM0414 exerts its effects by selectively inhibiting the enzymatic activity of SETD2. SETD2 is responsible for the trimethylation of lysine 36 on histone H3 (H3K36me3), a modification crucial for active transcription and other cellular processes. By inhibiting SETD2, EZM0414 disrupts the methylation of H3K36, leading to alterations in gene expression and potential anti-tumor effects .

Comparison with Similar Compounds

EZM0414 is unique compared to other similar compounds due to its high selectivity and potency as a SETD2 inhibitor. Similar compounds include:

Parent Compound 3: The starting compound in the chemical series that led to the discovery of EZM0414, with less optimized pharmacokinetic properties.

EZM0414 stands out due to its robust pharmacodynamic activity and good pharmacokinetic properties, making it a promising candidate for clinical evaluation .

Properties

Molecular Formula |

C22H29FN4O2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C22H29FN4O2/c1-14-6-7-19(23)21-18(14)13-20(25-21)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29)/t16-,17+/m1/s1 |

InChI Key |

ZGFOQXUCQAEQHH-SJORKVTESA-N |

Isomeric SMILES |

CC1=C2C=C(NC2=C(C=C1)F)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C |

Canonical SMILES |

CC1=C2C=C(NC2=C(C=C1)F)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

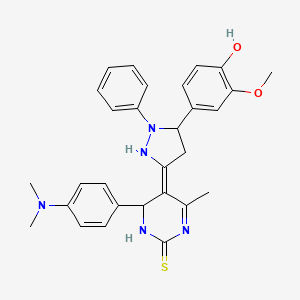

![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)

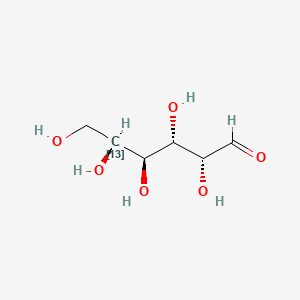

![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)

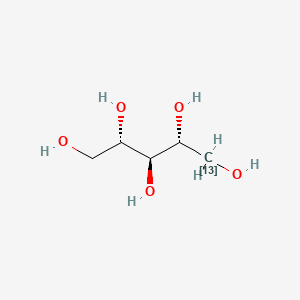

![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)

![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)